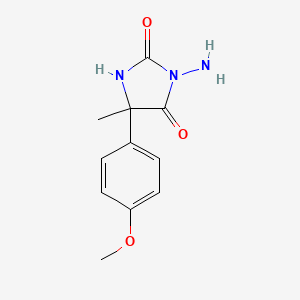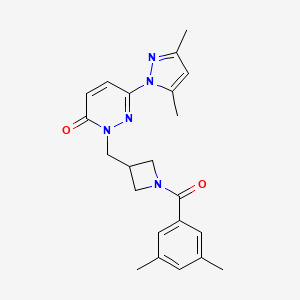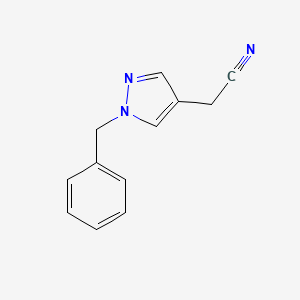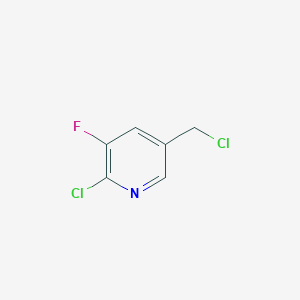
methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a novel chemical compound with a complex structure It consists of a thiophene ring substituted with a carboxylate ester and a sulfamoyl group linked to a trifluoromethyl-phenoxy-butynyl moiety
Métodos De Preparación
Synthetic Routes
The synthesis of methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of Trifluoromethyl Phenoxy Moiety: : The starting material, trifluoromethyl phenol, is reacted with an appropriate butynyl halide under basic conditions to form the 4-(3-(trifluoromethyl)phenoxy)but-2-yne.
Formation of Sulfamoyl Intermediate: : The butynyl compound is then reacted with a sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Thiophene Carboxylation: : Separately, thiophene is carboxylated using an appropriate carboxylation reagent to form thiophene-2-carboxylate.
Coupling Reaction: : Finally, the thiophene-2-carboxylate is coupled with the sulfamoyl intermediate under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the above synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity. Advanced techniques like continuous flow reactors could be utilized for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation to form sulfoxide or sulfone derivatives. Reduction reactions might target the carboxylate ester or sulfamoyl groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or phenoxy moiety.
Hydrolysis: : The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents, nucleophiles like thiols or amines.
Hydrolysis: : Acidic or basic aqueous conditions.
Major Products Formed
Oxidation: : Sulfone or sulfoxide derivatives.
Reduction: : Alcohol or amine derivatives.
Substitution: : Thiophene or phenoxy substituted derivatives.
Hydrolysis: : Corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
This compound is valuable in multiple fields:
Chemistry: : As a building block for complex molecular synthesis.
Biology: : Potential as a biochemical probe due to its unique structure.
Medicine: : Investigation into its pharmacological properties for drug development.
Industry: : Use in materials science for developing new polymers or coatings.
Mecanismo De Acción
The exact mechanism of action for this compound can vary depending on its application. In medicinal chemistry, for instance, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the trifluoromethyl group could enhance its binding affinity and metabolic stability, making it an effective inhibitor or modulator of biological targets.
Comparación Con Compuestos Similares
Compared to other thiophene derivatives or trifluoromethyl-containing compounds, methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate stands out due to its unique structural combination. Similar compounds might include:
Methyl 3-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)thiophene-2-carboxylate: : Lacks the butynyl linkage.
3-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)thiophene-2-carboxylate: : Lacks the methoxy group and has a different phenyl linkage.
Propiedades
IUPAC Name |
methyl 3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S2/c1-25-16(22)15-14(7-10-27-15)28(23,24)21-8-2-3-9-26-13-6-4-5-12(11-13)17(18,19)20/h4-7,10-11,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWOWGRFSHFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)






![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide](/img/structure/B2729556.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2729557.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729559.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2729560.png)

